molecular formula C13H15NO2 B1218397 2H-1-Benzopyran-2-one, 7-(diethylamino)- CAS No. 20571-42-0

2H-1-Benzopyran-2-one, 7-(diethylamino)-

Cat. No.: B1218397
CAS No.: 20571-42-0
M. Wt: 217.26 g/mol
InChI Key: QXAMGWKESXGGNV-UHFFFAOYSA-N
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Description

7-(diethylamino)-1-benzopyran-2-one is a member of coumarins.

Properties

IUPAC Name

7-(diethylamino)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-14(4-2)11-7-5-10-6-8-13(15)16-12(10)9-11/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAMGWKESXGGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066627
Record name 2H-1-Benzopyran-2-one, 7-(diethylamino)-
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Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 7-Diethylaminocoumarin
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CAS No.

20571-42-0
Record name 7-Diethylaminocoumarin
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Record name 7-Diethylaminocoumarin
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Record name 2H-1-Benzopyran-2-one, 7-(diethylamino)-
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Record name 2H-1-Benzopyran-2-one, 7-(diethylamino)-
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Record name 7-(diethylamino)-2-benzopyrone
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Record name 7-Diethylaminocoumarin
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Synthesis routes and methods

Procedure details

m-Diethylaminophenol 7.4g, malic acid 6.0g and 85% sulfuric acid 12.0ml were treated as for the 7-dimethylamino-coumarin, although the alumina column cut could not be induced to crystallize. It was rechromatographed, eluting first with benzene thoroughly, and then developing with dichloromethane. After two crystallizations from cyclohexane, cream colored crystals 0.5g (5%), m.p. 87.5°-88.0° were obtained, found C 71.94; H 7.09; N 6.35; C13H15NO2 requires C 7.19; H 6.92; N 6.45%.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 7-diethylaminocoumarin?

A1: The molecular formula of 7-diethylaminocoumarin is C13H17NO2, and its molecular weight is 219.28 g/mol. []

Q2: What are the key spectroscopic properties of 7-diethylaminocoumarin?

A2: 7-Diethylaminocoumarin exhibits characteristic absorption and fluorescence spectra. Its absorption maximum typically lies around 370-400 nm, depending on the solvent. [] The fluorescence emission maximum is observed in the blue-green region, around 450-500 nm. [] The fluorescence quantum yield of 7-diethylaminocoumarin is generally high, making it a suitable fluorophore for various applications. []

Q3: How does the fluorescence of 7-diethylaminocoumarin vary with solvent polarity?

A3: 7-Diethylaminocoumarin exhibits solvent-dependent fluorescence properties. Its emission spectrum shifts to longer wavelengths (red shift) with increasing solvent polarity. This behavior is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents. []

Q4: Is 7-diethylaminocoumarin stable in acidic media?

A4: 7-Diethylaminocoumarin derivatives, particularly Schiff bases, can be susceptible to hydrolysis in acidic media. The stability depends on the specific substituents on the coumarin ring and the presence of supramolecular hosts like cucurbit[7]uril. []

Q5: How is 7-diethylaminocoumarin used in biological research?

A5: 7-Diethylaminocoumarin is a versatile fluorophore used in various biological applications. For example, it can be conjugated to biomolecules like vinblastine to study its interaction with tubulin using fluorescence spectroscopy. [] It has also been utilized as a fluorescent label for alcohols in high-performance liquid chromatography (HPLC). []

Q6: How does 7-diethylaminocoumarin interact with micelles?

A6: 7-Diethylaminocoumarin can be incorporated into micelles, with its photophysical properties being influenced by the micellar environment. Studies have shown that the fluorescence quantum yield, decay time, and rotational relaxation time of 7-diethylaminocoumarin can vary depending on the chain length, head group of the surfactants used, and the presence of additives like urea. [, ]

Q7: Can 7-diethylaminocoumarin derivatives be used for the detection of specific ions?

A7: Yes, researchers have developed 7-diethylaminocoumarin-based fluorescent probes for the selective detection of ions like cyanide. These probes typically work based on a "turn-on" mechanism, where the fluorescence intensity of the probe significantly increases upon binding to the target ion. []

Q8: Can 7-diethylaminocoumarin be used to study energy transfer processes?

A8: Yes, 7-diethylaminocoumarin can participate in Förster resonance energy transfer (FRET) processes. Studies have investigated its potential use as a FRET donor in combination with an acceptor dye like fluorescein-5-thiosemicarbazide (FTSC). [] Additionally, dendrimer-dye assemblies incorporating 7-diethylaminocoumarin have been developed to mimic the energy funnel of photosynthetic units. []

Q9: How does 7-diethylaminocoumarin contribute to the understanding of photopolymerization processes?

A9: 7-Diethylaminocoumarin derivatives, such as bis(7-diethylaminocoumarin) ketone-3 (DEACK), have been investigated as photosensitizers in photopolymerization reactions. They can sensitize the homolysis of initiators like o-chlorohexaarylbisimidazole (o-Cl-HABI), leading to the generation of radicals that initiate polymerization. []

Q10: What is the potential of 7-diethylaminocoumarin in material science?

A10: 7-Diethylaminocoumarin derivatives have found applications in material science, particularly in developing solid-state fluorescent materials. These materials have shown potential for applications like optical waveguides. [] Additionally, 7-diethylaminocoumarin-doped liquid crystalline semiconductors have demonstrated polarized light emission, offering opportunities in display technologies. []

Q11: How do structural modifications of 7-diethylaminocoumarin affect its fluorescence properties?

A11: Introducing various substituents on the coumarin core can significantly impact the fluorescence properties of 7-diethylaminocoumarin. For instance, incorporating electron-withdrawing groups like trifluoromethyl at the 4-position can lead to a larger Stokes shift compared to unsubstituted derivatives. [] Additionally, replacing the diethylamino group with a monoethylamino group can significantly enhance the fluorescence quantum yield. []

Q12: Have any novel 7-diethylaminocoumarin derivatives with unique properties been synthesized?

A12: Yes, researchers have synthesized novel 7-diethylaminocoumarin derivatives with aggregation-induced emission (AIE) properties. These compounds exhibit enhanced fluorescence emission upon aggregation in water, making them promising candidates for various applications. []

Q13: Have computational studies been conducted on 7-diethylaminocoumarin?

A13: Yes, computational methods, including density functional theory (DFT) calculations, have been employed to study the electronic structure and spectroscopic properties of 7-diethylaminocoumarin derivatives. [] These studies provide valuable insights into the structure-property relationships and can guide the design of new coumarin-based fluorophores with tailored properties.

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